N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
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Overview
Description
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound with a unique structure that combines elements of thieno[3,4-c]pyrazole and pyrrolidinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. The initial step often includes the formation of the thieno[3,4-c]pyrazole core, followed by the introduction of the chlorophenyl group. Subsequent steps involve the attachment of the pyrrolidinone moiety and the ethanediamide linkage. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters can enhance the reproducibility and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: It can be utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological effects. The compound may modulate these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,4-c]pyrazole derivatives and pyrrolidinone-containing molecules. Examples include:
- N-[2-(3-bromophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
- N-[2-(3-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide
Uniqueness
The uniqueness of N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N’-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN5O3S/c21-13-4-1-5-14(10-13)26-18(15-11-30-12-16(15)24-26)23-20(29)19(28)22-7-3-9-25-8-2-6-17(25)27/h1,4-5,10H,2-3,6-9,11-12H2,(H,22,28)(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVFKRBLKZDSCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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